molecular formula C14H26N2O4S B6178415 tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate CAS No. 2567504-50-9

tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate

Cat. No.: B6178415
CAS No.: 2567504-50-9
M. Wt: 318.4
InChI Key:
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Description

tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate: is a synthetic organic compound characterized by its unique structural features It contains a tert-butyl group, a cyclopentylsulfamoyl moiety, and a cyclobutyl ring, making it a molecule of interest in various chemical and biological research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes.

    Introduction of the Cyclopentylsulfamoyl Group: This step involves the reaction of cyclopentylamine with a sulfonyl chloride to form the cyclopentylsulfamoyl group.

    Coupling with tert-Butyl Carbamate: The final step involves coupling the cyclobutyl and cyclopentylsulfamoyl intermediates with tert-butyl carbamate under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylsulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate serves as a versatile intermediate

Biology and Medicine

This compound is of interest in medicinal chemistry for its potential as a pharmacophore. Its structural features may interact with biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, exploring its potential as an inhibitor or modulator.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules. Its stability and reactivity profile make it suitable for various applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The cyclopentylsulfamoyl group could play a crucial role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1s,3s)-3-(butylsulfamoyl)cyclobutyl]carbamate
  • tert-butyl N-[(1s,3s)-3-(phenylsulfamoyl)cyclobutyl]carbamate

Uniqueness

Compared to similar compounds, tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate stands out due to the cyclopentylsulfamoyl group, which may confer unique steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2567504-50-9

Molecular Formula

C14H26N2O4S

Molecular Weight

318.4

Purity

95

Origin of Product

United States

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